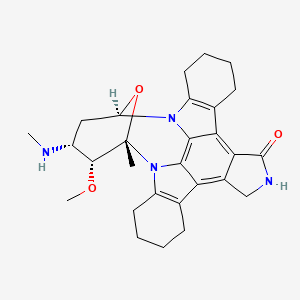
磺达阿酰基-β-D-葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulindac Acyl-β-D-Glucuronide is an endogenous metabolite of the non-steroidal anti-inflammatory drug Sulindac . It has a molecular formula of C26H25FO9S and a molecular weight of 532.53 .
Molecular Structure Analysis
The molecular structure of Sulindac Acyl-β-D-Glucuronide is complex and involves various interactions. A study has reported detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . Differences in reactivity were observed for the individual transacylation steps between the compound series .Physical And Chemical Properties Analysis
Sulindac is a nonsteroidal anti-inflammatory drug with poor water solubility . This study presents a way to increase its dissolution rate while reducing the risk of gastrointestinal side effects .科学研究应用
Kinetic Modelling and Structure-Property Relationships
Sulindac Acyl-β-D-Glucuronide is used in kinetic modelling of acyl glucuronide and glucoside reactivity. This helps in the development of structure-property relationships. The degradation rate of these metabolites via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Study of Toxicity Mechanisms
The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
Comparative Analysis with Acyl Glucosides
Sulindac Acyl-β-D-Glucuronide is used in comparative studies with acyl glucosides. These studies help to understand the differences in reactivity observed between the two compound series .
Drug Discovery Applications
The models developed using Sulindac Acyl-β-D-Glucuronide may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Study of Covalent Adduct Formation
Sulindac Acyl-β-D-Glucuronide is used in the study of covalent adduct formation of nonsteroidal anti-inflammatory drugs (NSAIDs) with UDP-Glucuronosyltransferase. This helps in understanding the dysfunction of target proteins .
Quantitative Analysis of Covalent Adduct Formation
Sulindac Acyl-β-D-Glucuronide is used in quantitative analysis of the covalent adduct formation of NSAIDs with UDP-Glucuronosyltransferase. This helps in understanding the stereoselectivity observed upon covalent binding to UGT .
作用机制
Target of Action
Sulindac Acyl-β-D-Glucuronide is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Its primary targets are proteins in the body, specifically those that interact with carboxylic acid-containing drugs .
Mode of Action
Sulindac Acyl-β-D-Glucuronide interacts with its protein targets through a process known as intramolecular transacylation and hydrolysis . This process involves the transfer of an acyl group from the glucuronide to the protein, resulting in the formation of protein adducts . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugate are responsible for these interactions .
Biochemical Pathways
The formation of Sulindac Acyl-β-D-Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This process is part of the glucuronidation pathway, which is a major phase II metabolic pathway in the body.
Pharmacokinetics
It is known that acyl glucuronides, in general, are predominantly cleared through renal excretion . The molecular weight of Sulindac Acyl-β-D-Glucuronide is 532.53 , which suggests that it may be subject to renal clearance.
Result of Action
The formation of protein adducts by Sulindac Acyl-β-D-Glucuronide has been associated with the toxicity of several carboxylic acid-containing drugs .
Action Environment
The action of Sulindac Acyl-β-D-Glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of intramolecular transacylation and hydrolysis . Additionally, the presence of other substances in the body that can interact with Sulindac Acyl-β-D-Glucuronide may also influence its action, efficacy, and stability.
安全和危害
未来方向
The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulindac Acyl-β-D-Glucuronide involves the acylation of Sulindac with a suitable acylating agent followed by glucuronidation using a glucuronic acid derivative.", "Starting Materials": [ "Sulindac", "Acylating agent", "Glucuronic acid derivative", "Solvents", "Reagents" ], "Reaction": [ "Sulindac is acylated using an acylating agent in the presence of a suitable solvent and reagents to form the acylated Sulindac intermediate.", "The acylated Sulindac intermediate is then reacted with a glucuronic acid derivative in the presence of a suitable solvent and reagents to form Sulindac Acyl-β-D-Glucuronide.", "The product is purified and characterized using various analytical techniques such as NMR, IR, and MS." ] } | |
CAS 编号 |
60018-36-2 |
产品名称 |
Sulindac Acyl-β-D-Glucuronide |
分子式 |
C26H25FO9S |
分子量 |
532.535 |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1 |
InChI 键 |
ZGOXLKUBXKIPQX-AEHOTZTESA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
同义词 |
(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



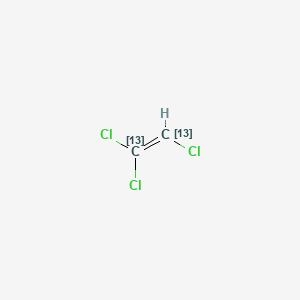
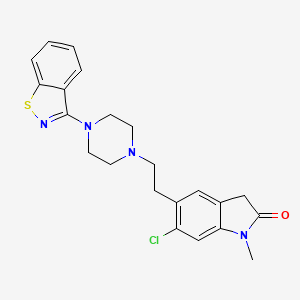


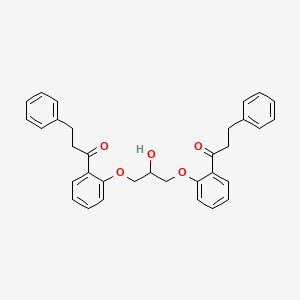
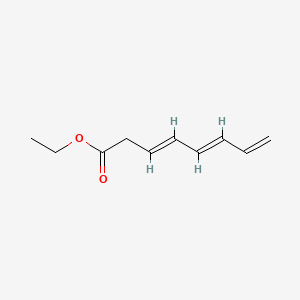


![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

